molecular formula C20H15FN2O2S B3552550 2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole

2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole

Cat. No. B3552550
M. Wt: 366.4 g/mol
InChI Key: PRCMYNLGSKHUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the cells, such as enzymes, receptors, or DNA. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and interact with metal ions. This compound has also been studied for its potential as a fluorescent probe for bioimaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole in lab experiments is its potential as a fluorescent probe for bioimaging. This compound has also shown promising biological activities, which make it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity, which needs to be further studied to determine its safe dosage and administration route.

Future Directions

There are several future directions for the study of 2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole. One of the directions is to further investigate its mechanism of action to understand how it exerts its biological activities. Another direction is to study its potential as a drug candidate for the treatment of various diseases, such as cancer, fungal infections, and bacterial infections. Additionally, the development of new synthetic methods for this compound can also be explored to improve its yield and purity.

Scientific Research Applications

2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. This compound has been studied for its biological activities, such as antitumor, antifungal, and antimicrobial activities. It has also been studied for its potential as a fluorescent probe for bioimaging and as a ligand for metal ions.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-17-8-5-14(6-9-17)13-26-20-23-22-19(25-20)12-24-18-10-7-15-3-1-2-4-16(15)11-18/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCMYNLGSKHUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole
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2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole
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2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole
Reactant of Route 4
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2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.